Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is an organic compound characterized by the molecular formula . It belongs to the class of benzothiazoles, which are known for their diverse biological activities. The compound features a benzothiazole core, consisting of a benzene ring fused with a thiazole ring, which incorporates both sulfur and nitrogen atoms. Specifically, it has an amino group at the second position, a methyl group at the fourth position, and a methyl ester group at the sixth position of the benzothiazole ring.
Benzothiazole is a core structure found in many biologically active molecules [NCBI PubChem repository entry for benzothiazole, ]. Some areas of research involving benzothiazole compounds include:
The chemical behavior of methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate includes various reactions typical of thiazole derivatives:
These reactions can be utilized to modify the compound for specific applications in medicinal chemistry.
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate exhibits a range of biological activities. It is known for its:
These properties make it a candidate for further investigation in pharmacological studies.
The synthesis of methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate typically involves cyclization reactions starting from appropriate precursors. A common method includes:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate has several applications across different fields:
Its versatility makes it valuable in both research and industrial contexts.
Research into the interaction studies of methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate focuses on its binding affinity to various biological targets. Its lipophilicity (Log P) value is approximately 2.11, indicating good permeability across biological membranes, which is crucial for its pharmacokinetic properties. Studies have shown that it can interact with multiple biochemical pathways, leading to diverse pharmacological effects.
Several compounds share structural similarities with methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole core with an amino group | Precursor for sulfa drugs |
| Benzothiazole | Benzene fused with thiazole | Antimicrobial and anticancer properties |
| Methyl 2-aminobenzo[d]thiazole-6-carboxylate | Similar structure but different substituents | Variations in biological activity |
Uniqueness: Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is distinct due to its specific substitution pattern, which imparts unique chemical reactivity and biological effects compared to its analogs.
Hydrated crystal forms of methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate exhibit intricate hydrogen-bonding networks critical for stabilizing its lattice. The amino group (N–H) participates in intermolecular hydrogen bonds with oxygen atoms from adjacent carboxylate groups or water molecules. For example, the N–H···O interaction between the amino group and the ester carbonyl oxygen (C=O) forms a dimeric structure, as observed in analogous benzothiazole derivatives [2] [6]. Water molecules in the crystal lattice further bridge these dimers via O–H···N and O–H···O interactions, creating a three-dimensional framework.
Table 1: Key Hydrogen-Bonding Parameters
| Donor–Acceptor Pair | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (carboxylate) | 2.89 | 158 |
| O–H···N (water) | 2.76 | 165 |
| O–H···O (water) | 2.81 | 162 |
These interactions are comparable to those in methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate, where water-mediated hydrogen bonds enhance thermal stability [2].
The compound crystallizes in the triclinic space group P1, with unit cell parameters reflecting subtle variations due to methyl substitution. X-ray diffraction data reveal the following lattice constants:
Table 2: Unit Cell Parameters
| Parameter | Value |
|---|---|
| a (Å) | 12.477 |
| b (Å) | 15.104 |
| c (Å) | 15.703 |
| α (°) | 75.30 |
| β (°) | 72.56 |
| γ (°) | 71.76 |
| Volume (ų) | 2639.29 |
The packing arrangement involves offset π-stacking interactions between benzothiazole rings, with an interplanar spacing of 3.45 Å. Methyl groups at position 4 introduce steric effects that slightly distort the triclinic symmetry compared to methoxy-substituted analogs [6].
X-ray diffraction studies provide detailed insights into bond lengths, angles, and torsional conformations:
Table 3: Selected Bond Lengths and Angles
| Parameter | Value |
|---|---|
| C–S (thiazole) | 1.74 Å |
| C–N (amino) | 1.35 Å |
| C=O (ester) | 1.22 Å |
| N–C–S (thiazole ring angle) | 112° |
| C–O–C (ester torsional angle) | 125° |
The benzothiazole ring adopts a planar conformation, with a maximum deviation of 0.010 Å from the mean plane [2]. The methyl group at position 4 induces a slight puckering in the benzene ring (deviation: 0.08 Å), while the ester group rotates freely, adopting a synperiplanar orientation relative to the thiazole nitrogen [6].
Substituent effects at position 4 significantly influence crystallographic behavior:
Electrophilic aromatic substitution represents one of the most well-established mechanistic pathways for benzothiazole ring formation [1] [4]. The fundamental mechanism involves the initial attack of an electrophile on the aromatic ring system, leading to the formation of a sigma complex intermediate known as an arenium ion [4]. This intermediate subsequently undergoes intramolecular cyclization to form the thiazole ring structure [1].
The copper-catalyzed intramolecular sulfur-arylation pathway has emerged as a particularly efficient electrophilic substitution route [1]. This mechanism operates through a two-electron copper(I)/copper(III) catalytic cycle, where the copper center facilitates the formation of carbon-sulfur bonds through oxidative addition and reductive elimination processes [1]. The reaction proceeds with the initial coordination of the substrate to the copper(I) center, followed by oxidative addition to generate a copper(III) intermediate [1]. The subsequent intramolecular cyclization occurs through nucleophilic attack of the sulfur atom on the activated aromatic carbon, ultimately leading to the formation of 2-arylbenzothiazoles in yields ranging from 62 to 89 percent [1].
Tetrabromomethane-mediated electrophilic substitution represents another significant mechanistic pathway [5]. This process involves the activation of thioamide substrates through halogen bond formation between the sulfur atom of the thioamide and the bromine atom of the carbon tetrabromide molecule [5]. The activated thioamide intermediate undergoes nucleophilic attack by 2-aminothiophenol, followed by intramolecular cyclization and elimination of hydrogen bromide [5]. This methodology demonstrates remarkable substrate scope, producing both 2-alkyl and 2-aryl substituted benzothiazoles with yields typically ranging from 62 to 93 percent under solvent-free and metal-free conditions [5].
| Reaction Type | Mechanism | Key Intermediates | Yield Range (%) | Reference |
|---|---|---|---|---|
| Copper-catalyzed S-arylation | Two-electron Cu(I)/Cu(III) catalytic cycle with intramolecular cyclization | Cu(III) complex | 62-89 | [1] |
| Thioamide activation by CBr4 | Halogen bond formation between sulfur atom and bromine atom | S-Br activated thioamide | 62-93 | [5] |
| Bromine-mediated cyclization | Nucleophilic substitution followed by ring closure | α-bromoketone intermediate | 50-85 | [2] |
| Oxidative dehydrogenation | Regeneration of aromatic ring through proton loss | Carbocation intermediate | 68-96 | [6] |
The photosensitized electrophilic substitution pathway represents a more recent mechanistic development [3]. This process involves the formation of an in situ-generated disulfide photosensitizer that facilitates the oxidation of 2-aminothiophenol substrates [3]. The photosensitizer generates key oxidants including singlet oxygen and superoxide anion, which promote the dehydrogenation step necessary for benzothiazole formation [3]. This mechanism has been confirmed through comprehensive photophysical and electrochemical investigations [3].
Thiocyanate cyclization under acidic conditions represents a distinct mechanistic pathway that has received considerable attention in benzothiazole synthesis [7] [8]. The mechanism is initiated by the protonation of the nitrogen atom within the thiocyanate group, which activates the electrophilic character of the carbon center [7]. This protonation step can also occur through hydrogen bond formation between the acid catalyst and the nitrogen atom, providing an alternative activation pathway [7].
The direct thiocyanation and cyclization cascade reaction has been demonstrated under acetic acid conditions at elevated temperatures [8]. This process involves the regio- and stereoselective addition of thiocyanate to electron-deficient substrates, followed by concomitant cyclization to form nitrogen-sulfur heterocycles [8]. The reaction proceeds efficiently at 70 degrees Celsius in acetic acid, providing access to thiazine-2-thione derivatives through a decyanative cyclization mechanism [8].
Lewis acid-catalyzed thiocyanate cyclization has emerged as a particularly versatile approach [9]. Trimethylsilyl chloride-catalyzed tandem thiocyanation and cyclization of tryptamine derivatives demonstrates the effectiveness of this approach under mild conditions [9]. The mechanism involves the initial activation of the thiocyanate group by the Lewis acid, followed by electrophilic attack on the aromatic substrate and subsequent intramolecular cyclization [9].
| Cyclization Type | Acidic Conditions | Mechanism Details | Temperature (°C) | Product Type |
|---|---|---|---|---|
| Direct thiocyanation/cyclization | AcOH at 70°C | Regio- and stereoselective thiocyanate addition followed by cyclization | 70 | N,S-heterocycles |
| Acid-catalyzed ring closure | H2SO4 as catalyst | Formation of activated electrophilic species | Variable | Benzothiazoles |
| Protonation-initiated cyclization | Protonation of SCN group | Activation via protonation of nitrogen atom in SCN group | 180-230 | 2-aminothiazol-4(5H)-ones |
| Metal-free cyclization | Lewis acid catalysis | Me3SiCl-catalyzed tandem thiocyanation/cyclization | Mild | Heterocyclic compounds |
The kinetic investigation of thiocyanate cyclization has revealed second-order kinetics overall, with the reaction rate being first-order with respect to both the thiocyanate source and the substrate [10] [11]. Temperature effects on reaction rate have been studied extensively, with activation energies varying depending on the specific reaction conditions and catalysts employed [10] [11]. The thermodynamic parameters indicate that entropy changes are typically negative due to the formation of cyclic structures from acyclic precursors [10] [11].
Bromine demonstrates remarkable versatility in benzothiazole synthesis through its ability to function simultaneously as both an oxidizing agent and an electrophilic species [12] [13] [14]. This dual functionality enables bromine to promote both the initial electrophilic attack and the subsequent oxidative steps required for ring formation [12] [13].
The radical initiation mechanism represents one important aspect of bromine's role in oxidative cyclization [12]. Under photochemical conditions, bromine molecules undergo homolytic cleavage to generate bromine radicals, which initiate chain reactions leading to the formation of carbon-bromine bonds [12]. This radical pathway is particularly effective for the bromination of saturated carbon-hydrogen bonds, enabling remote and position-selective functionalization [13].
Bromine-induced oxidative cyclization has been extensively studied in the context of β-lactam formation [15]. The mechanism involves the stereoselective attack of bromine on O-acyl β,γ-unsaturated hydroxamic acid derivatives, leading to the formation of a covalent bromine intermediate [15]. This intermediate undergoes unimolecular carbon-bromine bond cleavage, resulting in cyclization and the formation of 3,4-substituted β-lactams [15]. The process demonstrates remarkable stereoselectivity and high yields under mild reaction conditions [15].
| Role of Bromine | Mechanism | Reaction Conditions | Products | Selectivity |
|---|---|---|---|---|
| Oxidant and Electrophile | Bromine acts as both oxidizing agent and electrophilic species | Room temperature to reflux | 3,4-substituted β-lactams | Stereoselective |
| Radical Initiator | UV light splits Br2 into reactive radicals for chain reaction | UV light initiation | Brominated alkanes | Position-selective |
| Halogen Bond Donor | CBr4 forms halogen bonds with sulfur atoms in thioamides | Solvent-free, mild conditions | 2-substituted benzothiazoles | Regioselective |
| Dehydrogenation Agent | CuBr2 promotes oxidative dehydrogenation in final step | Ethanol reflux | 2-acylbenzothiazoles | Chemoselective |
The electrochemical approach to bromine-mediated oxidative cyclization has gained significant attention [16]. This methodology employs hypervalent iodoarene intermediates in conjunction with recyclable bromine ionic liquids to achieve dibrominative cyclization of enynes [16]. The process demonstrates excellent functional group tolerance and provides access to complex polycyclic structures through cascade cyclization reactions [16].
Copper bromide-mediated oxidative cyclization represents another important mechanistic pathway [2]. In this process, copper(II) bromide serves both as a brominating agent and as an oxidant [2]. The mechanism involves the initial formation of α-bromoketone intermediates through the reaction of ketones with copper(II) bromide [2]. These intermediates undergo nucleophilic substitution with 2-aminothiophenol, followed by intramolecular cyclization and oxidative dehydrogenation to yield 2-acylbenzothiazoles [2]. The final oxidative step involves the reduction of copper(II) bromide to copper(I) bromide, completing the catalytic cycle [2].
| Parameter | Thiocyanate Cyclization | Electrophilic Substitution | Oxidative Cyclization | Temperature Range (°C) |
|---|---|---|---|---|
| Activation Energy (kJ/mol) | Not specified | High (loss of aromaticity) | Lower with catalyst | 30-50 |
| Reaction Order | Second order overall | First order in electrophile | First order in substrate | Room temp-reflux |
| Rate Constant (varied conditions) | Variable with temperature | pH dependent | Temperature dependent | 25-230 |
| Enthalpy of Activation (ΔH‡) | Positive | Variable | Moderate | Variable |
| Entropy of Activation (ΔS‡) | Negative (ring formation) | Negative | Negative | Variable |
| Free Energy of Activation (ΔG‡) | Positive | High initially | Moderate | Variable |